Benzene, 1-chloro-4-(ethenyloxy)-
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Overview
Description
“Benzene, 1-chloro-4-(ethenyloxy)-” is a derivative of benzene. It has a molecular formula of C8H7Cl . Other names for this compound include Styrene, p-chloro-; p-Chlorostyrene; 4-Chlorostyrene; Parachlorostyrene; Benzene, 4-chloro-1-ethenyl-; 1-Chloro-4-vinylbenzene .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-chloro-4-(ethenyloxy)-” can be viewed as a 2D Mol file or as a computed 3D SD file . The compound has a molecular weight of 138.594 .Chemical Reactions Analysis
Benzene derivatives, including “Benzene, 1-chloro-4-(ethenyloxy)-”, can undergo various chemical reactions. For instance, they can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Physical And Chemical Properties Analysis
Benzene, the parent compound of “Benzene, 1-chloro-4-(ethenyloxy)-”, is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents .properties
IUPAC Name |
1-chloro-4-ethenoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDULJDRDAYLILV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464648 |
Source
|
Record name | Benzene, 1-chloro-4-(ethenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-chloro-4-(ethenyloxy)- | |
CAS RN |
1074-56-2 |
Source
|
Record name | 1-Chloro-4-(ethenyloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-4-(ethenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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